molecular formula C10H11Cl2NO B11180832 2,5-dichloro-N-(propan-2-yl)benzamide

2,5-dichloro-N-(propan-2-yl)benzamide

Cat. No.: B11180832
M. Wt: 232.10 g/mol
InChI Key: GXQCLXVYWPFTRU-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(propan-2-yl)benzamide is an organic compound with the molecular formula C10H11Cl2NO It is a derivative of benzamide, characterized by the presence of two chlorine atoms at the 2 and 5 positions on the benzene ring and an isopropyl group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(propan-2-yl)benzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with isopropylamine. The reaction is carried out in an organic solvent such as dichloromethane, under controlled temperature conditions. The general reaction scheme is as follows:

2,5-dichlorobenzoyl chloride+isopropylamineThis compound+HCl\text{2,5-dichlorobenzoyl chloride} + \text{isopropylamine} \rightarrow \text{this compound} + \text{HCl} 2,5-dichlorobenzoyl chloride+isopropylamine→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles, such as hydroxyl or amino groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed in the presence of strong acids or bases to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or ammonia can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used for hydrolysis.

Major Products Formed

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of reduced amides or amines.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2,5-dichloro-N-(propan-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Comparison

2,5-dichloro-N-(propan-2-yl)benzamide is unique due to the specific positioning of the chlorine atoms and the isopropyl group. This structural arrangement can influence its reactivity and biological activity compared to other dichlorobenzamide derivatives. The presence of the isopropyl group may enhance its lipophilicity, affecting its interaction with biological membranes and its overall pharmacokinetic properties.

Properties

Molecular Formula

C10H11Cl2NO

Molecular Weight

232.10 g/mol

IUPAC Name

2,5-dichloro-N-propan-2-ylbenzamide

InChI

InChI=1S/C10H11Cl2NO/c1-6(2)13-10(14)8-5-7(11)3-4-9(8)12/h3-6H,1-2H3,(H,13,14)

InChI Key

GXQCLXVYWPFTRU-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=C(C=CC(=C1)Cl)Cl

Origin of Product

United States

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